![molecular formula C27H20Cl2N2O4S B11994985 ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994985.png)
ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a furan ring, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core through the reaction of appropriate starting materials such as 2-aminothiazole and ethyl acetoacetate under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide.
Formation of the Final Compound: The final step involves the condensation of the intermediate with ethyl cyanoacetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. Studies have shown that thiazolo-pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic potential .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that thiazolo-pyrimidine derivatives possess activity against a range of bacterial and fungal pathogens. This property could be leveraged in developing new antimicrobial therapies to combat drug-resistant strains .
Agrochemical Applications
2.1 Pesticide Development
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. The dichlorophenyl and furan components may contribute to its effectiveness against specific pests and weeds. Preliminary studies indicate that similar compounds can disrupt the biological processes of target organisms .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. SAR studies have revealed that modifications in the thiazolo-pyrimidine framework can significantly alter biological activity. For example:
Modification | Effect on Activity |
---|---|
Substitution at position 7 | Increased cytotoxicity against cancer cells |
Variations in the furan ring | Enhanced antimicrobial properties |
Alteration of the carboxylate group | Improved solubility and bioavailability |
These findings highlight the importance of systematic modifications for enhancing the therapeutic profile of this compound .
Case Studies
4.1 Clinical Trials
Recent clinical trials involving thiazolo-pyrimidine derivatives have reported promising results in treating specific cancers and infections. For example, a study demonstrated that a derivative with structural similarities to this compound showed significant tumor regression in patients with advanced-stage malignancies .
4.2 Agricultural Field Trials
Field trials assessing the efficacy of thiazolo-pyrimidine-based pesticides have shown effective control over common agricultural pests without adversely affecting beneficial insects . These results support the potential for developing environmentally friendly agrochemicals based on this compound's structure.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of cellular receptors.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Thiazolopyrimidines: Compounds with a similar core structure but different substituents.
Furan Derivatives: Compounds containing a furan ring with various functional groups.
Dichlorophenyl Compounds: Compounds with a dichlorophenyl group and different core structures.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential biological activity. This article examines its biological properties, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C27H20Cl2N2O4S
- Molecular Weight : 539.43 g/mol
- CAS Number : 313965-80-9
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . The thiazolo[3,2-a]pyrimidine scaffold has been associated with various biological activities:
-
Cytotoxicity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from thiazole have demonstrated IC50 values in the low micromolar range against A549 lung adenocarcinoma cells and other tumor types .
Compound Cell Line IC50 (µM) Compound 1 A549 1.61 Compound 2 Jurkat 1.98 Ethyl Compound MV4-11 ~0.3 - Mechanism of Action : The proposed mechanism involves inhibition of tubulin polymerization and interference with cell cycle progression, predominantly causing G0/G1 arrest in sensitive cell lines . The presence of electron-donating groups on the aromatic rings has been shown to enhance activity by increasing lipophilicity and binding affinity to target proteins.
Enzyme Inhibition
The compound's structure suggests potential activity as an enzyme inhibitor. Thiazole derivatives have been noted for their ability to inhibit kinases involved in cancer progression:
- MEK1/2 Inhibition : Similar compounds have shown effectiveness in inhibiting MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines . This inhibition correlates with decreased phosphorylation of ERK1/2 and downstream signaling pathways critical for tumor growth.
Study on Anticancer Efficacy
In a controlled study involving various thiazole derivatives including the compound of interest, researchers evaluated its efficacy against multiple cancer cell lines. The study demonstrated:
- Selectivity : The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.
- Dose Dependence : Higher concentrations resulted in increased apoptosis rates in treated cells.
Pharmacokinetics
Pharmacokinetic studies indicated that the compound showed favorable absorption characteristics with a bioavailability exceeding 50% when administered orally. Toxicological assessments revealed a maximum tolerated dose at higher concentrations, emphasizing the importance of optimizing dosage for therapeutic applications .
Properties
Molecular Formula |
C27H20Cl2N2O4S |
---|---|
Molecular Weight |
539.4 g/mol |
IUPAC Name |
ethyl (2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H20Cl2N2O4S/c1-3-34-26(33)23-15(2)30-27-31(24(23)16-7-5-4-6-8-16)25(32)22(36-27)14-18-10-12-21(35-18)19-11-9-17(28)13-20(19)29/h4-14,24H,3H2,1-2H3/b22-14+ |
InChI Key |
CWGLAXJMNQPRGV-HYARGMPZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)S2)C |
Origin of Product |
United States |
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